molecular formula C4H10O B032880 2-Methyl-2-propan(ol-d) CAS No. 3972-25-6

2-Methyl-2-propan(ol-d)

Cat. No.: B032880
CAS No.: 3972-25-6
M. Wt: 75.13 g/mol
InChI Key: DKGAVHZHDRPRBM-UICOGKGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropan-2-(2H)ol, also known as tert-butanol, is a tertiary alcohol with the molecular formula C₄H₉DO. It is a clear, colorless liquid with a sweet, fruity odor. This compound is a structural isomer of 1-propanol, with the methyl groups attached to the second and third carbons rather than the first .

Scientific Research Applications

2-Methylpropan-2-(2H)ol has a wide range of applications in scientific research:

Safety and Hazards

2-Methylpropan-2-(2H)ol is a highly flammable liquid and vapor . It can cause serious eye irritation and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, as well as avoiding breathing dust, fume, gas, mist, vapors, or spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropan-2-(2H)ol can be synthesized through several methods. One common method involves the reaction of propanone with methyl magnesium bromide to form an adduct, which is then hydrolyzed to produce 2-Methylpropan-2-(2H)ol . Another method involves the chlorination of 2-Methylpropan-2-ol, followed by deuterium exchange to introduce the deuterium atom .

Industrial Production Methods

Industrial production of 2-Methylpropan-2-(2H)ol typically involves the catalytic hydrogenation of isobutene in the presence of a deuterium source. This method ensures the incorporation of the deuterium atom into the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropan-2-(2H)ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Typically involves concentrated hydrochloric acid.

    Deprotonation: Uses strong bases like potassium metal.

Major Products

    Oxidation: Produces tert-butyl hydroperoxide.

    Substitution: Yields tert-butyl chloride.

    Deprotonation: Forms potassium tert-butoxide.

Comparison with Similar Compounds

2-Methylpropan-2-(2H)ol is one of the four isomers of butanol. The other three isomers are:

  • Isobutanol (CH₃)₂CHCH₂OH
  • 2-Butanol CH₃CH₂CH(OH)CH₃
  • n-Butanol CH₃CH₂CH₂CH₂OH

Compared to these isomers, 2-Methylpropan-2-(2H)ol is unique due to its tertiary structure, which makes it more resistant to oxidation and allows it to act as a strong, non-nucleophilic base .

Properties

IUPAC Name

2-deuteriooxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-UICOGKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192803
Record name 2-Methylpropan-2-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3972-25-6
Record name tert-Butyl alcohol-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3972-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropan-2-(2H)ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpropan-2-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropan-2-[2H]ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.